Cas no 2227700-65-2 (4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol)
4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol Chemical and Physical Properties
Names and Identifiers
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- 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol
- 4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol
- EN300-1906319
- 2227700-65-2
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- Inchi: 1S/C8H10BrNO2/c9-6-3-5(8(12)4-10)1-2-7(6)11/h1-3,8,11-12H,4,10H2/t8-/m1/s1
- InChI Key: NZSCHMIDIOXVDP-MRVPVSSYSA-N
- SMILES: BrC1=C(C=CC(=C1)[C@@H](CN)O)O
Computed Properties
- Exact Mass: 230.98949g/mol
- Monoisotopic Mass: 230.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 66.5Ų
4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1906319-0.05g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 0.05g |
$1308.0 | 2023-09-18 | ||
| Enamine | EN300-1906319-0.1g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 0.1g |
$1371.0 | 2023-09-18 | ||
| Enamine | EN300-1906319-0.25g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 0.25g |
$1432.0 | 2023-09-18 | ||
| Enamine | EN300-1906319-0.5g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 0.5g |
$1495.0 | 2023-09-18 | ||
| Enamine | EN300-1906319-1.0g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 1g |
$1557.0 | 2023-06-01 | ||
| Enamine | EN300-1906319-2.5g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 2.5g |
$3051.0 | 2023-09-18 | ||
| Enamine | EN300-1906319-5.0g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 5g |
$4517.0 | 2023-06-01 | ||
| Enamine | EN300-1906319-10.0g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 10g |
$6697.0 | 2023-06-01 | ||
| Enamine | EN300-1906319-1g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 1g |
$1557.0 | 2023-09-18 | ||
| Enamine | EN300-1906319-5g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 5g |
$4517.0 | 2023-09-18 |
4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol
4-(1S)-2-Amino-1-Hydroxyethyl-2-Bromophenol: A Comprehensive Overview
The compound 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol (CAS No. 2227700-65-2) is a structurally complex organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. Recent advancements in synthetic methodologies and analytical techniques have enabled researchers to delve deeper into the properties and applications of this compound.
4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol exhibits a chiral center at the hydroxyl group, which is essential for its enantioselective interactions with biological systems. The presence of the amino group and the bromine atom introduces additional functional diversity, making this compound a versatile building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents.
The synthesis of 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have explored various routes, including nucleophilic aromatic substitution and enantioselective reductions, to optimize the yield and stereochemical purity of this compound. The use of chiral catalysts has been particularly effective in achieving high enantiomeric excess, which is critical for its application in asymmetric synthesis.
In terms of biological activity, 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol has shown promising results in recent in vitro studies. It demonstrates potent inhibitory effects against several enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings suggest its potential as a lead compound for the development of Alzheimer's disease therapeutics. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool in pharmacological research.
The structural versatility of 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol also extends to its application in materials science. Recent investigations have explored its use as a precursor for the synthesis of advanced polymers and nanomaterials. Its ability to undergo polymerization under mild conditions has opened new avenues for the development of biocompatible materials with tailored mechanical and electronic properties.
From an environmental perspective, the synthesis and application of 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol have been scrutinized for their sustainability profiles. Researchers have emphasized the importance of adopting green chemistry principles to minimize waste generation and energy consumption during its production. Innovations in catalysis and solvent-free reaction conditions have significantly improved the eco-friendliness of its manufacturing processes.
In conclusion, 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol (CAS No. 2227700-65-2) is a multifaceted compound with immense potential across diverse scientific disciplines. Its unique stereochemistry, functional diversity, and biological activity make it an invaluable asset in contemporary research and development efforts. As advancements in synthetic methodologies and analytical techniques continue to unfold, this compound is poised to play an even more prominent role in shaping future innovations.
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